3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2096331-60-9) is a boronic ester-functionalized pyridine derivative. The nitro group at the 3-position and the pinacol boronic ester at the 5-position make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling applications in pharmaceutical and materials chemistry. Its assay purity is ≥97%, with a listed price of ¥283.00/250 mg .
Properties
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-9(14(15)16)7-13-6-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDJVVVLRHZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as an important intermediate in organic synthesis. It can participate in various chemical reactions such as:
- Suzuki-Miyaura Coupling : This reaction allows the formation of biaryl compounds by coupling boronic acids with aryl halides or triflates. The presence of the dioxaborolane moiety enhances the reactivity and efficiency of this transformation.
- Reduction Reactions : The nitro group can be selectively reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound may exhibit:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.
Materials Science
In materials science, the compound's unique structural properties allow it to be utilized in the synthesis of advanced materials and polymers. Its functional groups can be exploited to create new materials with tailored properties for specific applications.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of this compound significantly reduced tumor size in murine models of ovarian cancer. The mechanism involved apoptosis induction and inhibition of angiogenesis.
Case Study 2: Anti-inflammatory Mechanism
Research indicated that the compound reduced pro-inflammatory cytokines in mouse models of arthritis. This suggests a potential therapeutic application in treating chronic inflammatory diseases.
Mechanism of Action
The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways:
Enzyme Inhibition: The boronic ester group can inhibit enzymes by binding to their active sites.
Molecular Recognition: The compound can selectively bind to specific molecules, making it useful in sensing and detection applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of pyridine-based boronic esters. Key analogs include:
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 719268-92-5)
- Substituents : Fluorine at 3-position, boronic ester at 5-position.
- Properties : Solid, ≥99% assay, priced lower (¥58.00/250 mg) .
- Reactivity : Fluorine’s electron-withdrawing nature enhances cross-coupling efficiency compared to nitro groups. Widely used in fluorinated drug candidates .
- Safety : Classified as irritant (Xi), WGK 3 .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8)
- Substituents : Trifluoromethyl (-CF₃) at 5-position, boronic ester at 3-position.
- Properties : Molecular weight 273.06, used in materials science for its lipophilic CF₃ group .
- Reactivity : CF₃’s steric bulk and electron-withdrawing effects may reduce coupling efficiency compared to nitro or fluorine derivatives .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide (CAS: 1083326-26-4)
- Substituents : Sulfonamide at 3-position.
- Properties : Priced at ¥990.00/100 mg, indicating specialized use in medicinal chemistry for sulfonamide-based inhibitors .
Physicochemical Properties
| Compound (CAS) | Molecular Weight | Physical State | Assay | Price (per 250 mg) |
|---|---|---|---|---|
| 3-Nitro-5-(...) (2096331-60-9) | 262.07* | Solid | ≥97% | ¥283.00 |
| 3-Fluoro-5-(...) (719268-92-5) | 223.05 | Solid | ≥99% | ¥58.00 |
| 3-CF₃-5-(...) (1084953-47-8) | 273.06 | Solid | N/A | N/A |
| 5-Boronic ester-3-sulfonamide (1083326-26-4) | 253.10* | Solid | ≥97% | ¥990.00 (100 mg) |
*Calculated based on molecular formulas from evidence.
Reactivity in Cross-Coupling Reactions
- However, nitro groups allow post-functionalization (e.g., reduction to amines) .
- 3-Fluoro derivative : Higher coupling efficiency due to fluorine’s moderate electron withdrawal and smaller steric profile .
- 3-CF₃ derivative : Steric hindrance from CF₃ may reduce yields in sterically demanding reactions .
Biological Activity
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 279.1 g/mol. It contains a nitro group and a boron-containing dioxaborolane moiety that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its reactivity and potential for forming stable complexes with biomolecules. The dioxaborolane moiety is known for its role in facilitating cross-coupling reactions in organic synthesis, which may also translate to interactions at the molecular level in biological systems.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiparasitic Activity : Compounds with similar structural features have shown promising antiparasitic effects. For instance, modifications in the pyridine or dioxaborolane structures can enhance activity against parasites such as Plasmodium spp., with effective concentrations (EC50) reported in the low micromolar range (e.g., EC50 = 0.064 μM) for related compounds .
- Anticancer Potential : The ability to induce apoptosis in cancer cells has been noted for related compounds. For example, certain derivatives demonstrated significant caspase-3 activation in A549 lung cancer cells when treated at concentrations as low as 50 nM . This suggests that structural modifications can lead to enhanced anticancer properties.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it could potentially inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers and neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antiparasitic Activity : A series of derivatives were synthesized and tested for their antiparasitic efficacy. The incorporation of polar functionalities was found to improve solubility while maintaining activity against Plasmodium spp., highlighting the balance between solubility and potency .
- Anticancer Studies : Research demonstrated that certain derivatives could significantly inhibit tubulin polymerization and induce apoptosis in cancer cell lines. These findings suggest that modifications to the core structure can lead to enhanced therapeutic profiles against cancer .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester group’s reactivity. A two-step approach is common:
- Step 1 : Bromination or iodination of a pyridine precursor at the 5-position.
- Step 2 : Coupling with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/EtOH/H₂O) at 80–100°C . Subsequent nitration at the 3-position can be achieved using HNO₃/H₂SO₄ under controlled conditions .
Q. How should researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and nitro group (deshielded aromatic proton signals) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.
- X-ray Diffraction : For unambiguous structural confirmation, single-crystal X-ray analysis (e.g., using SHELXL or OLEX2) is recommended. This resolves steric effects from the nitro and boronate groups .
Q. What are the key reactivity features of this boronate ester in cross-coupling reactions?
The boronate group enables Pd-catalyzed cross-coupling with aryl/heteroaryl halides. Key considerations:
- Electrophile Compatibility : Aryl iodides/bromides react efficiently; chlorides require specialized ligands (e.g., SPhos).
- Steric Hindrance : The nitro group at the 3-position may slow coupling kinetics, necessitating higher temperatures (e.g., 100–120°C) .
- Protection Strategies : The nitro group can be reduced post-coupling using Zn/HCl or catalytic hydrogenation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational models and experimental crystallographic data for this compound?
Discrepancies often arise in bond angles and torsional conformations due to:
- Crystal Packing Effects : Intermolecular forces (e.g., π-π stacking) distort geometries vs. gas-phase DFT calculations.
- Methodology : Optimize DFT models (e.g., B3LYP/6-311+G(2d,p)) with implicit solvation to mimic the crystal environment. Compare Hirshfeld surfaces (experimental) with Molecular Electrostatic Potential (MEP) maps (computational) to validate electron density distributions .
Q. What experimental design considerations are critical for optimizing Suzuki-Miyaura coupling with this substrate?
- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or RuPhos to enhance turnover in sterically crowded systems.
- Solvent Optimization : Use THF/H₂O for polar substrates; DMF may stabilize nitro groups but risks side reactions.
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (Ar/N₂) to prevent boronate oxidation .
- Real-Time Monitoring : Use in-situ Raman spectroscopy to track reaction progress and detect intermediates .
Q. How does the nitro group influence the compound’s stability under varying conditions?
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, exacerbated by nitro group redox activity.
- Photostability : UV-Vis studies show nitro→nitrito isomerization under UV light, requiring amber glass storage .
- Hydrolytic Sensitivity : The boronate ester is prone to hydrolysis in aqueous acidic conditions. Stabilize with aprotic solvents (e.g., DCM) and molecular sieves .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Solvent Selection : Use slow evaporation in EtOAc/hexane (1:3) to promote crystal growth.
- Temperature Gradients : Gradual cooling from 60°C to 4°C reduces disorder.
- Additive Screening : Introduce co-crystallizing agents like 18-crown-6 to stabilize lattice frameworks .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Reaction Optimization Parameters for Suzuki Coupling
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos (2 mol%) |
| Solvent | Toluene/EtOH/H₂O (3:1:1) |
| Temperature | 100°C (reflux) |
| Base | K₃PO₄ (2 eq) |
| Reaction Time | 12–18 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
